molecular formula C31H32N6O6S2 B2886752 ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393813-98-4

ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2886752
CAS No.: 393813-98-4
M. Wt: 648.75
InChI Key: BIDCCIAMEIULQG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a nitrobenzamide group, and a tetrahydrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the nitrobenzamide group and the phenethyl substituent. The final steps involve the formation of the tetrahydrobenzo[b]thiophene moiety and the esterification to yield the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The triazole ring and the thiophene moiety can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The triazole ring and the nitrobenzamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in multiple fields.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O6S2/c1-2-43-30(40)27-23-10-6-7-11-24(23)45-29(27)33-26(38)19-44-31-35-34-25(36(31)17-16-20-8-4-3-5-9-20)18-32-28(39)21-12-14-22(15-13-21)37(41)42/h3-5,8-9,12-15H,2,6-7,10-11,16-19H2,1H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDCCIAMEIULQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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